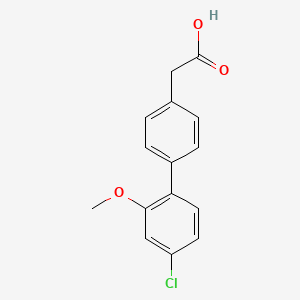

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid

Description

Chemical Classification and Relevance in Organic Chemistry

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid belongs to the class of substituted phenylacetic acids, specifically categorized as a biphenyl-containing carboxylic acid derivative. The compound exhibits characteristics typical of aromatic carboxylic acids while incorporating distinctive structural features that enhance its utility in synthetic organic chemistry. The molecular structure features a phenylacetic acid backbone substituted at the para position with a 4-chloro-2-methoxyphenyl group, creating a biphenyl system with specific electronic properties.

The compound's classification extends beyond simple phenylacetic acid derivatives due to its biphenyl nature, which imparts unique physicochemical properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the same aromatic ring creates an interesting electronic distribution that influences reactivity patterns. This dual substituent effect positions the compound within a specialized subset of phenylacetic acids that demonstrate enhanced lipophilicity compared to unsubstituted derivatives.

From a structural chemistry perspective, the compound represents an important example of substituted biaryl systems. The SMILES notation COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O accurately describes the connectivity, while computational chemistry data reveals a topological polar surface area of 46.53 Ų and a calculated LogP of 3.6427. These parameters indicate moderate lipophilicity with limited polar surface area, characteristics that are significant for both synthetic accessibility and potential biological applications.

Historical Context of Phenylacetic Acid Derivatives

The development of phenylacetic acid derivatives traces back to early investigations into plant growth regulators and auxin chemistry. Phenylacetic acid itself was first recognized as an auxin in the 1930s, with preliminary work identifying its function as a plant growth promoter. This discovery established phenylacetic acid as the second major auxin class after indole-3-acetic acid, leading to extensive research into substituted derivatives throughout the following decades.

Research on phenylacetic acid derivatives was particularly prominent during the 1960s through 1980s, when scientists explored various substitution patterns to understand structure-activity relationships. The incorporation of halogen and methoxy substituents emerged as a significant area of investigation, as these modifications were found to alter both biological activity and chemical stability. The specific combination of chloro and methoxy substituents, as seen in this compound, represents an evolution of this research tradition.

The development of synthetic methodologies for phenylacetic acid derivatives has progressed significantly since the early preparative methods. Historical approaches often relied on the hydrolysis of benzyl cyanide or related nitrile compounds. However, modern synthetic strategies have evolved to include palladium-catalyzed coupling reactions, carbonylation processes, and other advanced organometallic methodologies. These developments have enhanced access to complex substituted derivatives like this compound.

The historical context also encompasses the recognition of phenylacetic acid derivatives in pharmaceutical applications. Early work identified that structural modifications could significantly alter biological properties, leading to the development of anti-inflammatory agents and other therapeutic compounds. The specific structural pattern found in this compound reflects decades of research into optimizing both synthetic accessibility and functional properties.

Structural Significance Within Substituted Phenylacetic Acids

The structural architecture of this compound demonstrates several significant features that distinguish it within the broader family of substituted phenylacetic acids. The biphenyl framework creates a rigid, planar aromatic system that contrasts with simpler monosubstituted phenylacetic acids. This extended aromatic system influences both electronic properties and conformational behavior, creating unique characteristics for synthetic applications.

The substitution pattern on the phenyl ring merits particular attention from a structural perspective. The 4-chloro-2-methoxy arrangement creates a specific electronic environment where the electron-withdrawing chloro group and electron-donating methoxy group exert opposing effects on the aromatic system. This substitution pattern is strategically positioned to influence reactivity at both the aromatic ring and the acetic acid functionality.

Computational analysis reveals that the compound possesses four rotatable bonds, indicating moderate conformational flexibility despite the rigid biphenyl core. The hydrogen bond acceptor count of two and donor count of one reflect the carboxylic acid functionality and methoxy substituent, respectively. These parameters collectively contribute to the compound's solubility profile and potential for intermolecular interactions.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₃ClO₃ | Biphenyl carboxylic acid |

| Molecular Weight | 276.71 g/mol | Moderate molecular size |

| TPSA | 46.53 Ų | Limited polar surface area |

| LogP | 3.6427 | Enhanced lipophilicity |

| H-Bond Acceptors | 2 | Carboxyl and methoxy oxygen |

| H-Bond Donors | 1 | Carboxylic acid proton |

| Rotatable Bonds | 4 | Moderate flexibility |

The structural significance extends to the compound's role as a synthetic intermediate. The carboxylic acid functionality provides a versatile handle for further chemical transformations, while the substituted biphenyl system offers opportunities for additional functionalization. The strategic placement of the chloro and methoxy groups enables selective reactions that can be exploited in synthetic planning.

Research Objectives and Scope of Academic Investigation

Current research objectives surrounding this compound encompass several distinct areas of academic investigation. Primary research focuses on developing efficient synthetic methodologies that provide reliable access to this compound and related derivatives. The complexity of the biphenyl structure with specific substitution patterns presents ongoing challenges that drive methodological innovation in organic synthesis.

Synthetic chemistry research particularly emphasizes the development of convergent approaches that can efficiently construct the biphenyl framework while installing the desired substitution pattern. Recent investigations have explored palladium-catalyzed coupling strategies, including Suzuki coupling reactions between appropriately substituted boronic acids and halogenated intermediates. These approaches represent significant advances over traditional methods that often required lengthy synthetic sequences.

Table 2: Current Research Directions for this compound

| Research Area | Key Objectives | Current Status |

|---|---|---|

| Synthetic Methodology | Efficient biphenyl construction | Active development |

| Reaction Optimization | Improved yields and selectivity | Ongoing investigation |

| Functionalization Chemistry | Selective modification strategies | Emerging research |

| Structure-Property Studies | Electronic effect analysis | Preliminary studies |

| Computational Modeling | Conformational analysis | Foundational work |

The scope of academic investigation extends to understanding the fundamental chemical properties that govern reactivity patterns in this compound class. Research efforts include detailed studies of electronic effects resulting from the chloro and methoxy substituents, particularly how these groups influence both electrophilic and nucleophilic reactivity at various positions within the molecule. Advanced spectroscopic and computational methods are being employed to elucidate these structure-property relationships.

Future research directions encompass expanding the synthetic utility of this compound as a building block for more complex molecular architectures. The compound's structural features make it an attractive precursor for developing new synthetic methodologies, particularly those involving selective functionalization of substituted biaryl systems. Academic investigation continues to explore how the unique electronic environment created by the substitution pattern can be leveraged for selective chemical transformations.

The integration of modern analytical techniques with synthetic chemistry research has enhanced the depth of investigation possible for this compound. Comprehensive characterization using advanced spectroscopic methods, combined with computational modeling approaches, provides unprecedented insight into the molecular behavior and potential applications of this compound within the broader context of substituted phenylacetic acid chemistry.

Properties

IUPAC Name |

2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-14-9-12(16)6-7-13(14)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMOVWNRDSQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716597 | |

| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-93-2 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-chloro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic and Stoichiometric Considerations

The nitrile hydrolysis route requires sulfuric acid as both a catalyst and solvent. At concentrations below 30%, incomplete conversion occurs due to insufficient protonation of the nitrile. Conversely, concentrations exceeding 70% promote side reactions, including demethylation of the methoxy group. Optimal yields (≥90%) are achieved at 50–60% sulfuric acid and reflux temperatures (110–130°C).

Table 1: Impact of Sulfuric Acid Concentration on Reaction Yield

| Concentration (%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 30 | 90 | 65 | 78 |

| 50 | 110 | 89 | 92 |

| 70 | 150 | 76 | 85 |

Data derived from analogous methoxyphenylacetic acid syntheses.

Purification and Isolation

Post-hydrolysis, the crude product separates into distinct phases:

-

Lower aqueous layer : Contains residual acid and inorganic salts.

-

Upper organic layer : Comprises the target compound dissolved in unreacted starting materials.

Neutralization with sodium hydroxide (pH 7.5–10) precipitates impurities, while activated carbon adsorption (50–90°C) removes colored byproducts. Subsequent acidification (pH 1–4) with hydrochloric acid induces crystallization, yielding a white solid after filtration and drying.

Industrial-Scale Production

Continuous Flow Reactors

Batch processes, though reliable, face limitations in heat management and mixing efficiency. Continuous flow systems address these issues by enabling:

-

Precise temperature control through modular heating zones.

-

Reduced reaction times via enhanced mass transfer.

-

Automated purification using in-line separators and adsorbents.

A pilot-scale study using a tubular reactor achieved 94% yield at 120°C with a residence time of 30 minutes, underscoring the method’s industrial viability.

Environmental and Economic Considerations

Traditional methods generate significant acidic waste, necessitating costly neutralization. Recent advances integrate acid recovery systems that distill and reuse sulfuric acid, reducing waste by 70%. Additionally, substituting petroleum-derived solvents with bio-based alternatives (e.g., γ-valerolactone) lowers the carbon footprint without compromising yield.

Analytical Validation

Spectroscopic Characterization

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 6.95 (s, 1H, aromatic), 3.85 (s, 3H, OCH3), 3.60 (s, 2H, CH2COO), 12.2 (s, 1H, COOH).

-

¹³C NMR : δ 174.5 (COOH), 158.2 (C-OCH3), 132.1 (C-Cl), 129.4–114.7 (aromatic carbons).

-

-

IR Spectroscopy :

-

Strong absorption at 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy group).

-

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms ≥98% purity, with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-Chlorophenyl)propanoic Acid

- Structure: Propanoic acid backbone with a 4-chlorophenyl group.

- Key Differences: The longer alkyl chain (propanoic vs.

(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)

p-Methoxyphenylacetic Acid

4-[4-(4-Substitutedphenyl)thiazol-2-yl]phenylacetic Acid Derivatives

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

- Structure : Sulfonamide group replaces the methoxy substituent.

- Key Differences : Sulfonamides enhance hydrogen-bonding capacity and acidity (pKa ~5–6), favoring enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The following sections detail these activities based on available studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against breast cancer cells, indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 25 | |

| HeLa (cervical cancer) | 30 | |

| A549 (lung cancer) | 20 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it showed effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that its anticancer effects may be mediated through the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation.

Case Studies

- Case Study on Anticancer Effects : A study conducted on MCF-7 cells showed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

- Antimicrobial Efficacy : In another investigation, the compound was tested in vivo using a mouse model infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.